4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide is a synthetic organic compound with the molecular formula C21H19Cl2F N2O2. It is characterized by its complex structure, which includes a dichlorobenzyl ether and a fluorophenyl group linked through a hydrazone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound can be sourced from chemical suppliers such as Key Organics and Sigma-Aldrich, which provide detailed specifications, including its molecular weight of 489.23 g/mol and a purity level exceeding 90% . The compound is often utilized in research settings for its unique chemical properties.
4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide falls under the classification of hydrazone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, and duration) are crucial for optimizing yield and purity but are often proprietary or specific to laboratory protocols.
The molecular structure of 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide can be represented as follows:
The compound's structural formula can be depicted using SMILES notation: C1=CC=C(C=C1)N(=N)C(=C(C2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F)C(=O)N
.
The primary chemical reactions involving 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide include:
These reactions are critical for understanding the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide is not fully elucidated but may involve:
Data on specific targets or pathways remains limited and requires further investigation through pharmacological studies.
Relevant data on stability and reactivity should be assessed through specific experimental studies to ensure safe handling and application.
4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide has potential applications in various scientific fields:
Continued research into this compound may yield valuable insights into its pharmacological effects and broaden its applications in drug development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: